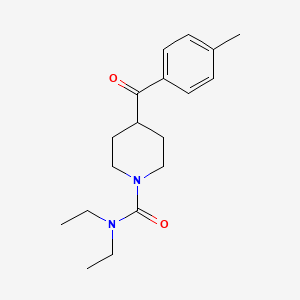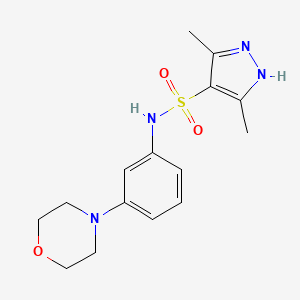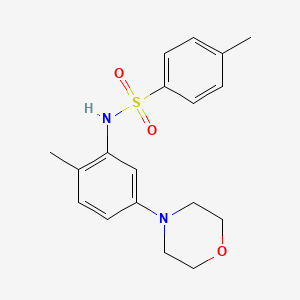
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide, commonly known as "DEET," is a synthetic compound that has been used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become a widely used insect repellent in both civilian and military applications. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insects' ability to detect the presence of humans or other animals. DEET may also act as a repellent by masking the scent of the host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in certain populations, particularly children. DEET has also been shown to have some potential for skin irritation and allergic reactions.
実験室実験の利点と制限
DEET is a widely used insect repellent in laboratory settings due to its effectiveness and availability. However, some limitations of DEET include its potential for toxicity and its tendency to break down over time, particularly when exposed to sunlight.
将来の方向性
There are several areas of research related to DEET that could be explored in the future. One potential direction is the development of new insect repellents that are more effective and have fewer potential side effects. Another area of research is the study of the ecological impact of DEET and other insect repellents on non-target species. Finally, there is a need for further research on the potential health effects of DEET, particularly in vulnerable populations such as children and pregnant women.
In conclusion, N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide, commonly known as DEET, is a synthetic compound that has been widely used as an insect repellent for over 60 years. DEET has been extensively researched for its effectiveness in repelling a variety of insects, including those that transmit diseases such as malaria and Zika virus. While DEET is generally considered safe for use in humans, there is a need for further research on its potential health effects, particularly in vulnerable populations. Additionally, there is a need for continued research on the ecological impact of DEET and other insect repellents on non-target species.
合成法
DEET is synthesized through a multi-step process starting from piperidine. The first step involves the reaction of piperidine with ethyl chloroformate to form N-ethylpiperidine-4-carboxylate. This intermediate is then reacted with 4-methylbenzoyl chloride to form N-ethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide. The final step involves the N-ethylation of this compound using diethyl sulfate to form DEET.
科学的研究の応用
DEET has been extensively researched for its insect repellent properties. Studies have shown that DEET is highly effective at repelling a variety of insects, including those that transmit diseases such as malaria and Zika virus. DEET has also been studied for its potential use in controlling insect populations, particularly in agricultural settings.
特性
IUPAC Name |
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-19(5-2)18(22)20-12-10-16(11-13-20)17(21)15-8-6-14(3)7-9-15/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFVVSFEHKECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)


![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)


![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)